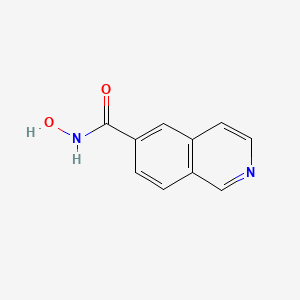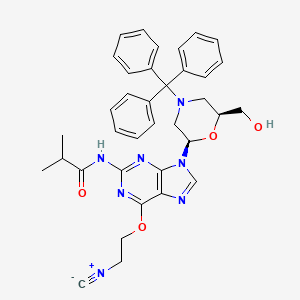
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide” is a complex organic compound that features a morpholine ring, a purine base, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide” likely involves multiple steps, including the formation of the morpholine ring, the attachment of the purine base, and the introduction of the isobutyramide group. Each step would require specific reagents and conditions, such as:
Formation of the Morpholine Ring: This could involve the reaction of an appropriate diol with ammonia or an amine under acidic or basic conditions.
Attachment of the Purine Base: This step might involve nucleophilic substitution reactions where the purine base is introduced to the morpholine ring.
Introduction of Functional Groups: The hydroxymethyl, trityl, and isocyanoethoxy groups would be added through various organic reactions, such as protection-deprotection strategies, nucleophilic substitutions, and isocyanide insertions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
The compound “N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The isocyano group can be reduced to an amine.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It might serve as a probe or inhibitor in biochemical assays.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique functional groups might impart desirable properties to industrial products.
Mecanismo De Acción
The mechanism of action of “N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound might inhibit enzyme activity by binding to the active site or allosteric sites.
Interaction with Receptors: It could act as an agonist or antagonist of specific receptors, modulating cellular signaling pathways.
DNA/RNA Binding: The purine base might allow the compound to interact with nucleic acids, affecting gene expression or replication.
Comparación Con Compuestos Similares
Similar Compounds
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-morpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide: Lacks the trityl group.
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-aminoethoxy)-9H-purin-2-yl)isobutyramide: Has an amino group instead of an isocyano group.
Uniqueness
The presence of the trityl and isocyano groups in “N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide” might confer unique chemical and biological properties, such as increased stability or specific binding affinities.
Propiedades
Fórmula molecular |
C36H37N7O4 |
|---|---|
Peso molecular |
631.7 g/mol |
Nombre IUPAC |
N-[9-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-6-(2-isocyanoethoxy)purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C36H37N7O4/c1-25(2)33(45)40-35-39-32-31(34(41-35)46-20-19-37-3)38-24-43(32)30-22-42(21-29(23-44)47-30)36(26-13-7-4-8-14-26,27-15-9-5-10-16-27)28-17-11-6-12-18-28/h4-18,24-25,29-30,44H,19-23H2,1-2H3,(H,39,40,41,45)/t29-,30+/m0/s1 |
Clave InChI |
HQEHJGDDNLOFPV-XZWHSSHBSA-N |
SMILES isomérico |
CC(C)C(=O)NC1=NC2=C(C(=N1)OCC[N+]#[C-])N=CN2[C@H]3CN(C[C@H](O3)CO)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=N1)OCC[N+]#[C-])N=CN2C3CN(CC(O3)CO)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


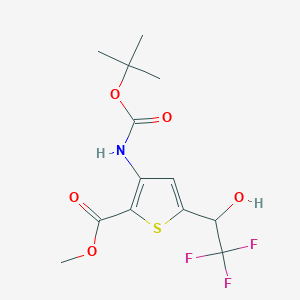
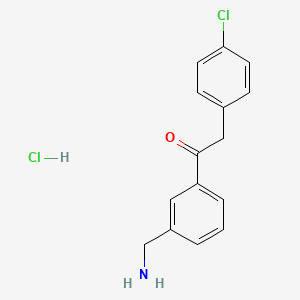

![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)
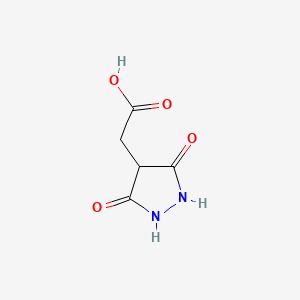
![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
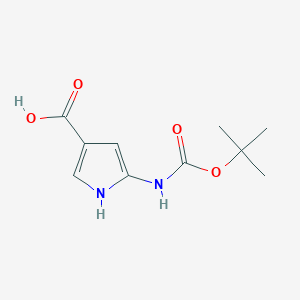
![2'-Amino-5'-ethyl-6'-propyl-[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B15204757.png)
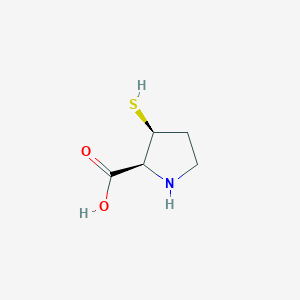
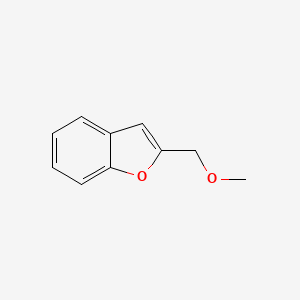
![4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)
![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)

